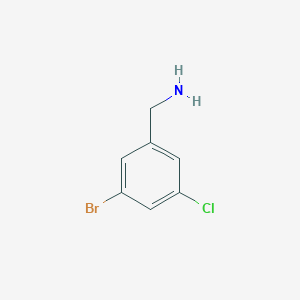
(3-Bromo-5-chlorophenyl)methanamine
Übersicht
Beschreibung
“(3-Bromo-5-chlorophenyl)methanamine” is a chemical compound with the CAS Number: 917388-35-3 . It has a molecular weight of 220.5 . The compound is an oil in its physical form .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-5-chlorophenyl)methanamine” can be represented by the Inchi Code: 1S/C7H7BrClN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 . This indicates that the compound contains a bromine atom, a chlorine atom, and an amine group attached to a phenyl ring.Physical And Chemical Properties Analysis
“(3-Bromo-5-chlorophenyl)methanamine” is an oil at room temperature . It has a molecular weight of 220.5 .Wissenschaftliche Forschungsanwendungen
Synthesis of Fine Chemicals
(3-Bromo-5-chlorophenyl)methanamine: is a valuable intermediate in the synthesis of fine chemicals. Its structure allows for further functionalization, making it suitable for creating complex molecules used in various chemical industries. For instance, it can undergo substitution reactions where the bromine or chlorine atoms are replaced with other functional groups, leading to a wide array of derivatives with potential applications in dyes, fragrances, and pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, (3-Bromo-5-chlorophenyl)methanamine can be used to develop new drug candidates. Its core structure is similar to many biologically active compounds, and modifications to its amine group can lead to new molecules with potential therapeutic effects. It’s particularly relevant in the design of drugs targeting neurological disorders, where substituted phenylmethanamines are often explored for their activity .
Agrochemical Development
The compound’s reactivity makes it a candidate for creating agrochemicals such as pesticides and herbicides. By tailoring the molecule to interact with specific biological targets, researchers can develop new substances that help protect crops from pests and diseases, contributing to improved agricultural productivity .
Material Science
In material science, (3-Bromo-5-chlorophenyl)methanamine can be a precursor to polymers and resins. Its ability to form bonds with various monomers can lead to the creation of novel materials with unique properties like increased durability, resistance to chemicals, or electrical conductivity .
Catalysis
This compound can also play a role in catalysis. Its structure can be incorporated into catalysts that facilitate chemical reactions, such as the methylation of amines. This is particularly important in green chemistry, where efficient and less toxic catalysts are needed to promote sustainable industrial processes .
Analytical Chemistry
Lastly, (3-Bromo-5-chlorophenyl)methanamine can be used in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in chemical assays to determine the presence of other substances .
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-bromo-5-chlorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUHKVBBFRQHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-chlorophenyl)methanamine | |
CAS RN |
917388-35-3 | |
| Record name | (3-bromo-5-chlorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

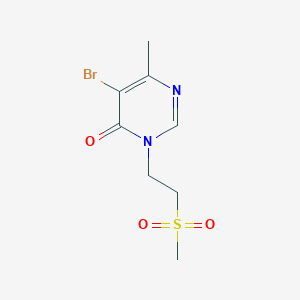
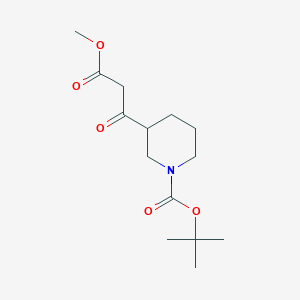
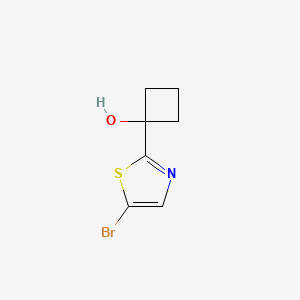
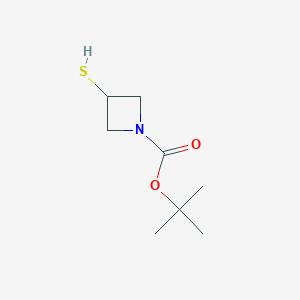

![Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1444290.png)
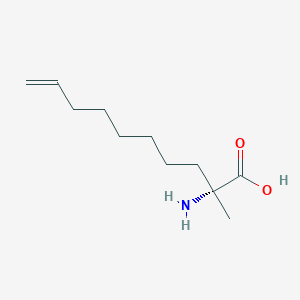


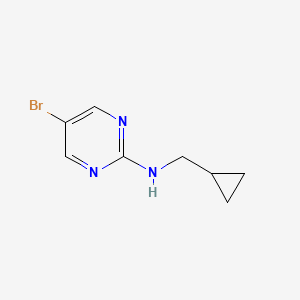
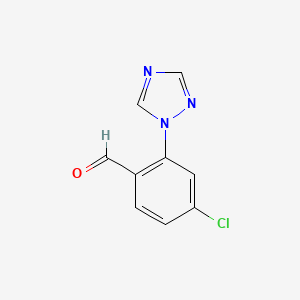
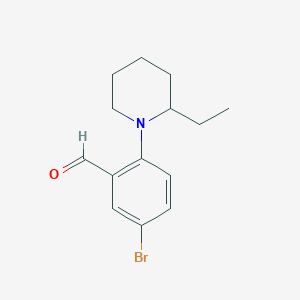
![Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1444300.png)
